(3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
Description
The (3,4-difluorophenyl) group is attached via a methanone linker at position 6 of the pyridopyrimidine ring. The fluorine atoms at the 3- and 4-positions of the phenyl ring introduce electron-withdrawing effects, which may enhance metabolic stability and influence binding interactions with biological targets like kinases or enzymes .
Properties
IUPAC Name |
(3,4-difluorophenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O/c15-11-2-1-9(5-12(11)16)14(20)19-4-3-13-10(7-19)6-17-8-18-13/h1-2,5-6,8H,3-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSKPGRAKGBFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves multi-step organic reactions. One common method includes the visible-light-induced self-catalyzed fluoroalkylation/cyclization of N-arylcinnamamides. This process is compatible with a wide range of N-arylcinnamamides and sodium fluoroalkylsulfonates, avoiding the need for external oxidants or photocatalysts .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. Its structural similarity to known anticancer agents suggests it may inhibit various cancer cell lines. For instance:
- In vitro Studies : The compound has shown promising cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with IC₅₀ values ranging from 2.43 to 14.65 μM . This indicates a selective action against cancer cells compared to non-cancerous cells.
- Mechanism of Action : The compound's ability to interfere with microtubule assembly has been noted as a mechanism for its antiproliferative effects, similar to other known chemotherapeutics .
Molecular Modeling and Drug Design
The unique structure of (3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone allows for extensive molecular modeling studies:
- Structure-Activity Relationship (SAR) : Researchers are investigating how modifications to the molecule's structure can enhance its efficacy and selectivity against cancer targets .
- Computational Chemistry : Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, aiding in the design of more potent derivatives .
Case Studies
Mechanism of Action
The mechanism of action of (3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been identified as a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway . This inhibition can lead to enhanced immune responses against cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Pyridopyrimidine Core
The following table highlights key structural differences and similarities with related compounds:
Key Observations:
- Halogen Effects : The dichlorophenyl analog in exhibits potent enzyme inhibition (IC50 < 1 µM), suggesting that halogenation at the phenyl ring enhances target affinity. The target compound’s difluorophenyl group may offer similar benefits with reduced steric hindrance compared to chlorine .
- Heterocyclic Modifications : The morpholine-substituted V017-7010 (Mol. Wt. 470.45) introduces a polar oxygen atom, which could improve solubility but may reduce membrane permeability compared to the target compound’s difluorophenyl group .
Physicochemical and Pharmacokinetic Profiles
- Solubility : The morpholine-containing V017-7010 () is likely more hydrophilic (logP ~2–3) than the target compound, which may have higher lipophilicity due to the difluorophenyl group (estimated logP ~3–4).
- Metabolic Stability: Fluorine atoms in the target compound could reduce oxidative metabolism compared to non-halogenated analogs, as seen in ’s dichlorophenyl derivative .
Biological Activity
The compound (3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. Key mechanisms include:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression, particularly those in the CSBP/p38 signaling pathway. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Microtubule Destabilization : Similar compounds have demonstrated the ability to destabilize microtubules, which is critical in cancer cell division. This mechanism suggests a potential role in anticancer therapies .
Anticancer Activity
Several studies have evaluated the anticancer properties of similar compounds, providing insights into the potential efficacy of this compound:
- Cell Line Studies : In vitro studies have shown that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values reported range from 2.43 µM to 14.65 µM for these cell lines .
- Apoptosis Induction : Compounds structurally related to this compound have been observed to induce apoptosis through caspase activation and morphological changes in treated cells .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. Molecular docking studies suggest that these compounds can effectively bind to target sites involved in their therapeutic action while maintaining a manageable toxicity profile .
Study 1: Synthesis and Evaluation
A study synthesized several derivatives based on the pyrido[4,3-d]pyrimidine scaffold and evaluated their biological activities. Among these derivatives, one compound demonstrated a significant reduction in cell viability in breast cancer cell lines through microtubule destabilization mechanisms .
Study 2: In Vivo Efficacy
In vivo studies using animal models showed that compounds similar to this compound could significantly inhibit tumor growth compared to control groups. These findings support the potential application of this class of compounds in cancer therapy .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 | 2.43–7.84 | Microtubule destabilization |
| Cytotoxicity | HepG2 | 4.98–14.65 | Apoptosis induction |
| Kinase Inhibition | CSBP/p38 Kinase | N/A | Signal transduction inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
